molecular formula C10H9BrN2O2 B13327063 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Katalognummer: B13327063
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: RJMAIXOFGDDWLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, an amino group substituted with a but-3-yn-2-yl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the amino group.

    6-Amino-5-bromopyridine-3-carboxylic acid: Similar but without the but-3-yn-2-yl substitution.

    5-Bromo-2-aminopyridine-3-carboxylic acid: Different position of the amino group.

Uniqueness

The unique combination of the bromine atom, the but-3-yn-2-yl-substituted amino group, and the carboxylic acid group in 5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

5-bromo-6-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

RJMAIXOFGDDWLN-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.